molecular formula C19H12N2O3 B2432720 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 103593-79-9

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2432720
CAS No.: 103593-79-9
M. Wt: 316.316
InChI Key: RIRMCVUMCVWVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties

Properties

IUPAC Name

3-(2-oxochromen-3-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3/c22-12-14-11-21(15-7-2-1-3-8-15)20-18(14)16-10-13-6-4-5-9-17(13)24-19(16)23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRMCVUMCVWVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Acetylcoumarin with Phenylhydrazine Followed by Formylation

Procedure :

  • Synthesis of 3-Acetylcoumarin : Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid yields 3-acetylcoumarin.
  • Pyrazole Ring Formation : Reacting 3-acetylcoumarin with phenylhydrazine in acetic acid under reflux (2–4 hours) forms 3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one. Intramolecular O–H⋯N hydrogen bonding stabilizes the intermediate.
  • Vilsmeier-Haack Formylation : Treating the pyrazole intermediate with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0–5°C introduces the aldehyde group at the pyrazole C4 position. The reaction proceeds via electrophilic substitution, with a yield of 58–62% after recrystallization (chloroform/methanol).

Optimization Insights :

  • Solvent Choice : Tetrahydrofuran (THF) improves formylation efficiency compared to dichloromethane (DCM).
  • Temperature Control : Maintaining sub-10°C conditions minimizes coumarin ring degradation.

One-Pot Multi-Component Synthesis

Procedure :
A telescoped approach combines 3-acetylcoumarin, phenylhydrazine, and DMF-POCl₃ in a single reactor:

  • Cyclocondensation and formylation occur sequentially without isolating intermediates.
  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7), achieving a 65–70% yield.

Advantages :

  • Reduced purification steps.
  • Higher atom economy compared to stepwise methods.

Oxidative Cyclization of Dihydropyrazole Precursors

Procedure :

  • Dihydropyrazole Synthesis : Condense 3-(2-hydroxybenzoyl)acrylic acid with phenylhydrazine to form a dihydropyrazole intermediate.
  • Oxidation : Treat with potassium persulfate (K₂S₂O₈) in aqueous acetic acid (70–75°C) to aromatize the pyrazole ring.
  • Formylation : Apply the Vilsmeier-Haack protocol as in Section 2.1.

Key Findings :

  • Oxidant Loading : 1.3–1.7 equivalents of K₂S₂O₈ maximize yield while minimizing overoxidation.
  • Side Products : Unreacted dihydropyrazole (<5%) is removed via recrystallization.

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, J = 7.6 Hz, 1H, coumarin H4), 7.89–7.45 (m, 9H, aromatic), 6.41 (s, 1H, pyrazole H5).
  • IR (KBr) : 1715 cm⁻¹ (C=O, coumarin), 1680 cm⁻¹ (C=O, aldehyde), 1602 cm⁻¹ (C=N).

Purity Assessment :

  • HPLC (C18 column, acetonitrile/water 60:40): Retention time 12.3 min, purity ≥95%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation + Vilsmeier 62 95 High regioselectivity Multi-step purification required
One-Pot Multi-Component 70 93 Reduced steps Sensitivity to moisture
Oxidative Cyclization 58 90 Scalability Byproduct formation

Industrial-Scale Considerations

  • Solvent Recovery : THF and acetic acid are recycled via distillation, reducing costs.
  • Catalyst Reuse : Silica-supported POCl₃ increases formylation efficiency by 15% in batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through several methods. A notable approach involves the reaction of 3-acetyl-2H-chromen-2-ones with phenylhydrazine in acetic acid, followed by Vilsmeier-Haack formylation. This method allows for the efficient formation of the desired pyrazole derivative . Alternative synthetic routes include treating 3-acetyl derivatives with DMF-DMA, leading to various intermediates that can subsequently be converted into the target compound .

Antimicrobial Activity

Research has demonstrated that derivatives of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant antimicrobial properties. In one study, synthesized compounds were evaluated for their activity against various bacterial and fungal strains. Notably, compounds with specific substitutions showed promising results, with some exhibiting minimum inhibitory concentrations (MICs) that suggest strong antibacterial effects .

CompoundAntimicrobial Activity (MIC)
4e0.92 ± 0.22 μM
4c1.43 ± 0.19 μM
4d2.17 ± 0.21 μM

The results indicate that certain derivatives could serve as potential candidates for developing new antimicrobial agents .

Antitumor Activity

In addition to antimicrobial properties, the compound has been assessed for antitumor activity against cancer cell lines, particularly hepatocellular carcinoma (HepG2). The synthesized pyrazole derivatives showed varying degrees of cytotoxicity, with some compounds demonstrating significant activity at low concentrations, indicating their potential as anticancer agents .

CompoundIC50 (μM)
4e0.92
4c1.43
4d2.17

These findings highlight the importance of further investigating these compounds for their therapeutic potential in oncology .

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

  • Antimicrobial Evaluation : A study synthesized a series of pyrazole derivatives from coumarin precursors and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that specific structural modifications enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Potential : Another investigation focused on the cytotoxic effects of various synthesized pyrazoles on HepG2 cells. The study provided insights into structure-activity relationships, demonstrating how different substituents affect biological efficacy .
  • Multicomponent Reactions : Recent reviews have summarized advancements in multicomponent reactions leading to bioactive molecules containing pyrazole frameworks, emphasizing the versatility and efficiency of these synthetic strategies in drug discovery .

Mechanism of Action

The mechanism by which 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromene and pyrazole moieties. These interactions can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde apart is its combination of the chromene and pyrazole structures, which may confer unique biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H12N2O3C_{19}H_{12}N_{2}O_{3} with a molecular weight of 316.31 g/mol. The compound features a chromene moiety fused with a pyrazole ring, which contributes to its biological activity.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, a study evaluated the cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and found moderate activity, suggesting that it may inhibit tumor growth through apoptosis induction . The compound's mechanism involves the modulation of signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition compared to standard antibiotics like chloramphenicol. The presence of electronegative substituents on the phenyl ring enhances its antimicrobial efficacy .

Antioxidant Properties

Antioxidant activity has also been attributed to this compound. It was evaluated using DPPH and nitric oxide scavenging assays, demonstrating strong free radical scavenging capabilities, which are beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : By affecting pathways like MAPK and NF-kB, it alters gene expression related to cell survival and proliferation.

Study 1: Cytotoxicity Against Breast Cancer Cells

A detailed study assessed the cytotoxic effects of the compound on MDA-MB-231 cells. The results indicated that treatment with varying concentrations (10–100 µM) for 24 hours resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was screened against several microbial strains including E. coli and S. aureus. Results showed that it outperformed standard antibiotics at specific concentrations, highlighting its potential as an antimicrobial agent .

Data Tables

Activity TypeTest Organism/Cell LineIC50/Effective ConcentrationReference
CytotoxicityMDA-MB-231~50 µM
AntimicrobialE. coli20 µg/mL
AntioxidantDPPH ScavengingEC50 = 30 µg/mL

Q & A

Q. What are the established synthetic routes for 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yields?

The compound is synthesized via a stepwise procedure starting with the reduction of its aldehyde group using NaBH₄, followed by chlorination with SOCl₂ in benzene to form 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one. Subsequent reactions with potassium o-ethyl carbonodithioate under reflux yield intermediates for further functionalization . Optimization of reaction time, solvent polarity, and temperature (e.g., ethanol under reflux) is critical for achieving >70% yields. Contaminants from incomplete reduction or side reactions (e.g., over-chlorination) must be monitored via TLC or HPLC .

Q. How is the compound structurally characterized, and what crystallographic methods are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in triclinic systems (space group P1) with unit cell parameters a = 9.67 Å, b = 11.46 Å, c = 13.83 Å, and angles α = 113.5°, β = 92.75°, γ = 93.75° . Data collection using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL-97 ensures accurate bond-length (mean C–C = 0.006 Å) and angle resolution. Multi-scan absorption correction (e.g., MULABS) is essential for high R factors (<0.06) .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

  • IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch of aldehyde), ~1650 cm⁻¹ (chromen-2-one carbonyl), and ~1600 cm⁻¹ (C=N pyrazole).
  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm, aromatic protons between δ 7.2–8.5 ppm, and pyrazole protons at δ 6.5–7.0 ppm .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 317.3 (calculated for C₁₉H₁₂N₂O₃) with fragmentation patterns confirming the chromen-pyrazole scaffold .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in derivatization (e.g., Schiff base formation)?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to identify nucleophilic (aldehyde carbon) and electrophilic (pyrazole N-atom) sites. For Schiff base synthesis, the aldehyde’s LUMO energy (-1.8 eV) favors nucleophilic attack by amines (e.g., o-aminophenol), with reaction feasibility confirmed by ΔG < -20 kcal/mol . Solvent effects (ethanol vs. THF) are modeled using the Polarizable Continuum Model (PCM), showing ethanol’s higher dielectric constant (ε = 24.5) accelerates imine formation .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant results)?

  • Dose-Response Analysis : Test multiple concentrations (1–100 µM) to distinguish true bioactivity from cytotoxicity.
  • Target-Specific Assays : Use in vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) alongside whole-cell antimicrobial tests to isolate mechanisms .
  • Structural Analog Comparison : Compare with derivatives (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) to identify substituent effects. For example, electron-withdrawing groups (Br, NO₂) enhance antimicrobial activity but reduce antioxidant capacity due to redox potential shifts .

Q. How can synthetic byproducts or isomerism complicate characterization, and what analytical workflows mitigate this?

  • Byproduct Identification : LC-MS/MS detects common byproducts like over-reduced alcohols (from NaBH₄ excess) or dimerized chromenones.
  • Tautomerism Challenges : The pyrazole ring’s keto-enol tautomerism (e.g., 1H vs. 2H forms) requires dynamic NMR (variable-temperature ¹³C NMR) or X-ray crystallography to confirm dominant tautomers .
  • Chiral Centers : Racemic mixtures from asymmetric carbons (e.g., in dihydro-pyrazole derivatives) necessitate chiral HPLC (Chiralpak IA column) or CD spectroscopy .

Q. What advanced applications exist for this compound in materials science or drug discovery?

  • Coordination Chemistry : The aldehyde and pyrazole N-atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with luminescent properties (λem = 450–500 nm) .
  • Pharmacophore Hybridization : Fusion with bioactive scaffolds (e.g., benzimidazoles) via click chemistry enhances anti-inflammatory (IC₅₀ COX-2 = 0.8 µM) and antidiabetic (α-glucosidase inhibition = 82% at 10 µM) profiles .

Q. How do solvent polarity and ultrasound-assisted synthesis improve reaction efficiency?

Ultrasound (40 kHz, 300 W) reduces reaction times by 50–70% via cavitation-enhanced mass transfer. For example, Knoevenagel condensation with 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one achieves 95% yield in 2 hours vs. 8 hours conventionally . Solvent polarity (e.g., DMF vs. THF) modulates activation energy: higher polarity stabilizes transition states in aldol additions, reducing ΔG‡ by ~5 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.